ethyl (Z)-4-bromo-3-ethoxybut-2-enoate

Description

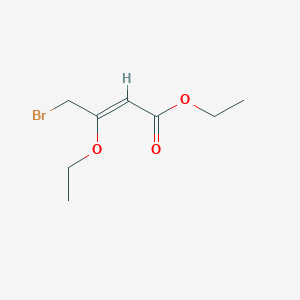

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate (CAS 1116-50-3) is a brominated α,β-unsaturated ester with the molecular formula C₈H₁₃BrO₃ and a molecular weight of 237.091 g/mol . Its structure features a Z-configuration at the double bond, a bromine atom at position 4, and an ethoxy group at position 2. The compound exhibits a vapor pressure of 0.00929 mmHg at 25°C, reflecting moderate volatility typical of esters.

Properties

IUPAC Name |

ethyl (Z)-4-bromo-3-ethoxybut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO3/c1-3-11-7(6-9)5-8(10)12-4-2/h5H,3-4,6H2,1-2H3/b7-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYMWILFRUUBCX-ALCCZGGFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=CC(=O)OCC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=C\C(=O)OCC)/CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate typically involves the bromination of ethyl 3-ethoxybut-2-enoate. This can be achieved through the addition of bromine (Br2) to the double bond under controlled conditions to ensure the (Z) configuration is maintained. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for maintaining the desired (Z) configuration.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The double bond can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield saturated derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Addition: Hydrogen bromide (HBr) or bromine (Br2) in solvents like dichloromethane.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of azides or thiocyanates.

Addition: Formation of dibromo derivatives.

Oxidation: Formation of epoxides.

Reduction: Formation of ethyl 3-ethoxybutanoate.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate serves as a key intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Addition Reactions: The double bond can react with electrophiles like hydrogen halides.

- Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to yield saturated derivatives.

Case Study:

A study demonstrated its utility in synthesizing new 1,4-benzoxazines and pyrrole derivatives, showcasing yields of up to 93% when used as a starting material .

Medicinal Chemistry

Potential Pharmaceuticals:

This compound has been explored as a precursor for developing pharmaceuticals targeting specific enzymes or receptors. Its unique structure allows it to interact effectively with biological targets, which may lead to the development of new therapeutic agents.

Mechanism of Action:

The mechanism of action is primarily based on its ability to inhibit or modulate enzyme activity due to the presence of the bromine atom and ethoxy group, which enhance binding affinity.

Case Study:

Research indicated that derivatives of this compound could serve as potential anti-cancer agents, particularly against cervical cancer cells, highlighting its relevance in drug development.

Material Science

Synthesis of Advanced Materials:

In material science, this compound is utilized in synthesizing polymers and other advanced materials with tailored properties. Its reactivity allows for the formation of materials that can exhibit specific mechanical or thermal characteristics.

Data Table: Applications in Material Science

| Application Area | Specific Use | Properties Enhanced |

|---|---|---|

| Polymer Synthesis | Building blocks for polymers | Mechanical strength |

| Coatings | Protective coatings | Weather resistance |

| Composites | Reinforcement materials | Durability |

Biological Studies

Investigating Biochemical Pathways:

this compound is employed in studying biochemical pathways and enzyme mechanisms. Its ability to modify enzyme activity makes it a valuable tool for researchers investigating metabolic processes.

Case Study:

In studies involving enzyme kinetics, this compound was used to elucidate the interaction mechanisms between enzymes and substrates, providing insights into metabolic regulation .

Mechanism of Action

The mechanism of action of ethyl (Z)-4-bromo-3-ethoxybut-2-enoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and ethoxy group can interact with active sites of enzymes, altering their activity. The double bond configuration plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Key Structural Analogues

The most direct analogue is (Z)-ethyl 4-bromo-3-phenylbut-2-enoate (CAS 143704-79-4), which replaces the ethoxy group with a phenyl substituent. Below is a comparative analysis:

| Property | Ethyl (Z)-4-Bromo-3-Ethoxybut-2-Enoate | (Z)-Ethyl 4-Bromo-3-Phenylbut-2-Enoate |

|---|---|---|

| Molecular Formula | C₈H₁₃BrO₃ | C₁₂H₁₃BrO₂ |

| Molecular Weight (g/mol) | 237.091 | 269.134 |

| Substituent at Position 3 | Ethoxy (-OCH₂CH₃) | Phenyl (-C₆H₅) |

| LogP (Calculated) | ~1.5 (estimated) | 3.028 |

| Hydrogen Bonding Potential | Moderate (ethoxy oxygen) | Low (phenyl lacks H-bond donors/acceptors) |

| Steric Bulk | Moderate | High |

Electronic and Steric Effects

- Ethoxy Group : The ethoxy substituent is electron-donating via resonance, which may stabilize the α,β-unsaturated system. Its oxygen atom can participate in hydrogen bonding, enhancing solubility in polar solvents .

- Phenyl Group: The phenyl group is strongly electron-withdrawing via induction, increasing the electrophilicity of the β-carbon.

Crystallographic and Structural Insights

While neither compound’s crystal structure is explicitly detailed in the evidence, tools like SHELX and ORTEP-3 (used for crystallographic refinement and visualization) could elucidate differences in molecular packing and hydrogen-bonding networks. For instance, the ethoxy group’s oxygen might form intermolecular hydrogen bonds, whereas the phenyl analogue would rely on van der Waals interactions .

Research Findings and Implications

- Synthetic Utility : Both compounds serve as versatile intermediates. The ethoxy derivative’s balance of reactivity and solubility makes it preferable in polar reaction media, while the phenyl variant is suited for aromatic systems or lipophilic matrices.

- Thermodynamic Stability : The ethoxy compound’s lower molecular weight and hydrogen-bonding capability may result in higher melting points compared to the phenyl analogue, though experimental data are needed to confirm this.

Biological Activity

Ethyl (Z)-4-bromo-3-ethoxybut-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of ethyl (Z)-3-ethoxybut-2-enoate using N-bromosuccinimide (NBS) under controlled conditions. The reaction is carried out at elevated temperatures, allowing for effective bromination at the 4-position of the butenoate structure. The overall yield for this synthesis can reach up to 93% .

Chemical Structure

The molecular formula for this compound is . Its structural characteristics include:

- A bromo substituent at the 4-position.

- An ethoxy group at the 3-position.

- A double bond between the second and third carbon atoms, which is in the cis (Z) configuration.

Biological Activity

This compound exhibits a range of biological activities that are noteworthy for pharmaceutical applications. Below are key findings from various studies:

Antitumor Activity

Research indicates that compounds similar to this compound possess antitumor properties . For instance, derivatives of butenoic acid esters have shown effectiveness against various cancer cell lines, including cervical cancer cells . The presence of the bromo substituent may enhance this activity through increased reactivity with biological targets.

Antimicrobial Properties

Studies have demonstrated that related compounds exhibit antimicrobial activity . For example, derivatives containing similar functional groups have been tested against various bacterial strains, showing promising results in inhibiting growth . This suggests potential applications in developing new antimicrobial agents.

Antihyperglycemic Effects

Some derivatives synthesized from this compound have been reported to possess antihyperglycemic effects, indicating potential use in managing diabetes. The mechanism is believed to involve modulation of glucose uptake or insulin sensitivity .

Summary of Research Findings

| Study | Findings | Biological Activity |

|---|---|---|

| Al-Khasawinah et al. (2010) | Synthesis and characterization confirmed by NMR and IR spectroscopy | Antitumor and antimicrobial properties observed |

| Abu Hatab et al. (2008) | New derivatives synthesized with notable biological activities | Antihyperglycemic and antiproliferative effects reported |

| Recent studies | Evaluation against cancer cell lines | Significant cytotoxicity against cervical cancer cells |

Case Studies

- Antitumor Study : In a study evaluating the cytotoxic effects of various butenoic acid esters, this compound showed a dose-dependent inhibition of cervical cancer cells with IC50 values comparable to established chemotherapeutic agents .

- Antimicrobial Evaluation : A series of tests against Gram-positive and Gram-negative bacteria revealed that derivatives from this compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.